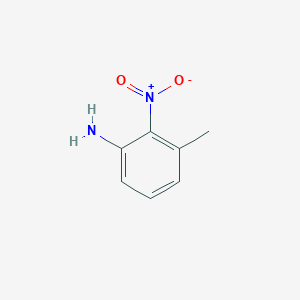
3-Methyl-2-nitroaniline
Cat. No. B108021
Key on ui cas rn:
601-87-6
M. Wt: 152.15 g/mol
InChI Key: VDCZKCIEXGXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03944553
Procedure details


The diaminodimethylbiphenyl from which the present synthesis is initiated is not commercially available, however, the compound can be prepared by the method reported by Carlin and FOltz wherein aminonitrotoluene is reacted with potassium iodide in the presence of nitrous acid to give iodonitrotoluene. Two moles of the iodonitrotoluene are reacted then in the presence of copper powder to produce dinitrodimethylbiphenyl. Subsequent reduction with hydrogen in the presence of a catalyst produces the corresponding amino compound.
Name
diaminodimethylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
NC1C(N)=C(C2C=CC(C)=CC=2)C=CC=1C.N[C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1.[I-:28].[K+].N(O)=O>>[I:28][C:18]1[C:19]([N+:25]([O-:27])=[O:26])=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
diaminodimethylbiphenyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C=CC1C)C1=CC=C(C=C1)C)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
however, the compound can be prepared by the method
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

